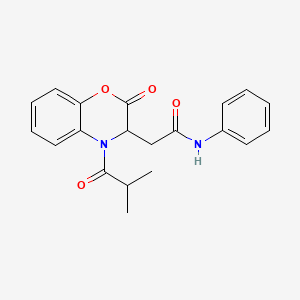
2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide
説明
2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide, also known as IBOPA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. IBOPA is a benzoxazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide is not fully understood, but it has been suggested to act as an antioxidant and an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition has been linked to the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has antioxidant properties and can scavenge free radicals. 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has also been found to inhibit AChE, which may have implications in the treatment of Alzheimer's disease. In addition, 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has been found to be non-toxic to human cells and has low cytotoxicity.
実験室実験の利点と制限
2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has several advantages for lab experiments, including its high yield synthesis method, low cytotoxicity, and potential applications in various fields. However, 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has limitations, including its limited solubility in water, which may affect its bioavailability and its stability in solution.
将来の方向性
There are several future directions for 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide research, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative diseases, the exploration of its potential as a material for the synthesis of polymers with unique properties, and the investigation of its potential as a cross-linker for the synthesis of hydrogels.
In conclusion, 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide have been discussed in this paper. Further research on 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide may lead to the development of new drugs, materials, and polymers with unique properties.
科学的研究の応用
2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has been used as a monomer for the synthesis of polymers with unique properties. In polymer chemistry, 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide has been used as a cross-linker for the synthesis of hydrogels.
特性
IUPAC Name |
2-[4-(2-methylpropanoyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)19(24)22-15-10-6-7-11-17(15)26-20(25)16(22)12-18(23)21-14-8-4-3-5-9-14/h3-11,13,16H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONBNQVPDLYSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(C(=O)OC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-acetyl-4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine](/img/structure/B4657574.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4657577.png)
![N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4657585.png)

![[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate](/img/structure/B4657595.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B4657597.png)
![3-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4657614.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4657623.png)
![2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4657630.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4657640.png)

![N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4657659.png)
![2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4657664.png)
![methyl 6-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4657672.png)